molecular formula C28H36O10 B14298084 1,8-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)anthra-9,10-quinone CAS No. 111959-51-4

1,8-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)anthra-9,10-quinone

Cat. No.: B14298084
CAS No.: 111959-51-4
M. Wt: 532.6 g/mol
InChI Key: IHRYASVSVCTIBK-UHFFFAOYSA-N
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Description

1,8-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)anthra-9,10-quinone is a complex organic compound that belongs to the class of anthraquinones. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. This particular compound is characterized by its multiple ethoxy groups attached to the anthraquinone core, which can influence its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)anthra-9,10-quinone typically involves the reaction of anthraquinone derivatives with ethylene glycol monomethyl ether under specific conditions. The process may include:

    Starting Materials: Anthraquinone, ethylene glycol monomethyl ether, and a suitable catalyst.

    Reaction Conditions: The reaction is usually carried out under reflux conditions with a catalyst such as potassium hydroxide to facilitate the etherification process.

    Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1,8-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)anthra-9,10-quinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the quinone to hydroquinone forms.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroquinone derivatives.

Scientific Research Applications

1,8-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)anthra-9,10-quinone has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,8-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)anthra-9,10-quinone involves its interaction with molecular targets and pathways within biological systems. The compound can act as an electron acceptor or donor, influencing redox reactions and cellular processes. Its multiple ethoxy groups may enhance its solubility and facilitate its interaction with biological membranes and proteins.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)anthra-9,10-quinone
  • 1,5-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)anthra-9,10-quinone

Uniqueness

1,8-Bis(2-(2-(2-methoxyethoxy)ethoxy)ethoxy)anthra-9,10-quinone is unique due to its specific substitution pattern on the anthraquinone core

Properties

CAS No.

111959-51-4

Molecular Formula

C28H36O10

Molecular Weight

532.6 g/mol

IUPAC Name

1,8-bis[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]anthracene-9,10-dione

InChI

InChI=1S/C28H36O10/c1-31-9-11-33-13-15-35-17-19-37-23-7-3-5-21-25(23)28(30)26-22(27(21)29)6-4-8-24(26)38-20-18-36-16-14-34-12-10-32-2/h3-8H,9-20H2,1-2H3

InChI Key

IHRYASVSVCTIBK-UHFFFAOYSA-N

Canonical SMILES

COCCOCCOCCOC1=CC=CC2=C1C(=O)C3=C(C2=O)C=CC=C3OCCOCCOCCOC

Origin of Product

United States

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